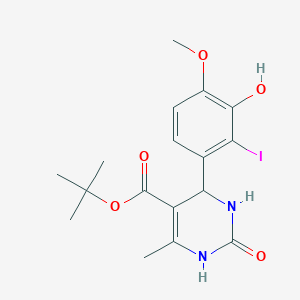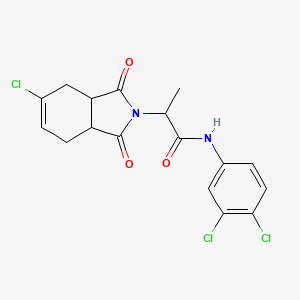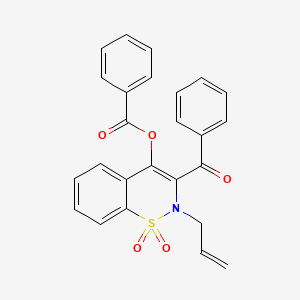![molecular formula C27H30N2O B4081529 2,2-diphenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4081529.png)
2,2-diphenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide
Overview
Description
DPP is a white crystalline powder that belongs to the class of amides. It was first synthesized in 2005 by a group of researchers at the University of California, San Francisco. Since then, DPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Scientific Research Applications
DPP has been studied extensively for its potential applications in various fields. In medicinal chemistry, DPP has been found to have potent analgesic and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In neuroscience, DPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of neurons.
Mechanism of Action
The mechanism of action of DPP is not fully understood. However, it has been found to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, DPP increases the levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DPP has been found to have several biochemical and physiological effects. In animal studies, it has been found to have potent analgesic and anti-inflammatory properties. It has also been found to have neuroprotective properties and can prevent the death of neurons. Additionally, DPP has been found to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPP in lab experiments is its high purity. It can be synthesized with a high degree of purity, which makes it ideal for use in experiments. Additionally, DPP has been extensively studied, and its properties are well understood, which makes it a reliable compound for experiments.
However, one of the limitations of using DPP in lab experiments is its high cost. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of DPP. One potential direction is the development of DPP-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DPP can be further studied for its potential use in the treatment of cancer. Further studies can also be conducted to understand the mechanism of action of DPP and its effects on the endocannabinoid system.
Conclusion:
In conclusion, DPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized with a high degree of purity and has been extensively studied for its properties. DPP has been found to have potent analgesic and anti-inflammatory properties, neuroprotective properties, and can inhibit the growth of cancer cells. Further studies can be conducted to understand the mechanism of action of DPP and its potential applications in medicine and other fields.
properties
IUPAC Name |
2,2-diphenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)26(30)28-25-17-15-22(16-18-25)21-29-19-9-4-10-20-29/h2-3,5-8,11-18H,4,9-10,19-21H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCLJBNICLDDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4081456.png)
![dimethyl 5-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4081461.png)
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanamide](/img/structure/B4081466.png)
![(4-methoxybenzyl)[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amine](/img/structure/B4081472.png)

![6-amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081482.png)
![4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B4081489.png)
![4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4081500.png)

![2,4-dichloro-N-[3-methyl-1-(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)butyl]benzamide](/img/structure/B4081525.png)
![N-[1-(1-adamantyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4081535.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B4081551.png)
